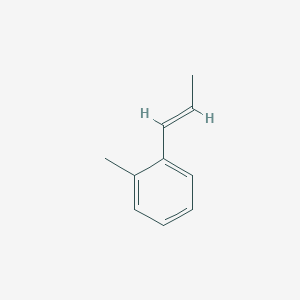
2,beta-Dimethylstyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,beta-Dimethylstyrene is an organic compound with the molecular formula C10H12. It is a derivative of styrene, characterized by the presence of a methyl group attached to the beta position of the styrene backbone. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,beta-Dimethylstyrene can be synthesized through several methods. One common approach involves the alkylation of styrene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of nickel catalysts in the presence of benzyltributylammonium bromide as a phase-transfer agent. This method allows for efficient production of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,beta-Dimethylstyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,beta-Dimethylstyrene has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to produce specialty polymers with unique properties.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,beta-Dimethylstyrene involves its ability to participate in various chemical reactions due to the presence of the double bond and the methyl group. The double bond allows for addition reactions, while the methyl group can influence the reactivity and stability of the compound. In polymerization reactions, the compound can form long chains through the formation of covalent bonds between monomer units .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-methylstyrene: Similar in structure but with the methyl group attached to the alpha position.
Trans-beta-methylstyrene: Lacks the additional methyl group present in 2,beta-Dimethylstyrene.
Styrene: The parent compound without any methyl substitution.
Uniqueness
This compound is unique due to the presence of the methyl group at the beta position, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and makes it valuable in specific applications .
Propriétés
Numéro CAS |
14918-24-2 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.2 g/mol |
Nom IUPAC |
1-methyl-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-8H,1-2H3/b6-3+ |
Clé InChI |
CZUZGUCIXCUKSC-ZZXKWVIFSA-N |
SMILES |
CC=CC1=CC=CC=C1C |
SMILES isomérique |
C/C=C/C1=CC=CC=C1C |
SMILES canonique |
CC=CC1=CC=CC=C1C |
Synonymes |
1-Methyl-2-(1-propenyl)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















